Cortodoxone-d5

Clinical LC-MS/MS Method Validation Certified Reference Material

Cortodoxone-d5 (11-Deoxycortisol-d5; CAS 1258063-56-7) is a stable isotope-labeled analog of the endogenous glucocorticoid precursor 11-deoxycortisol (cortodoxone; CAS 152-58-9), incorporating five deuterium atoms at the 2,2,4,6,6 positions of the steroid backbone. The compound carries a molecular weight of 351.49 g/mol (M+5 mass shift relative to unlabeled cortodoxone, MW 346.46) and is supplied as a white to off-white solid with a melting point of 208 °C (decomposition).

Molecular Formula C21H30O4
Molecular Weight 351.5 g/mol
Cat. No. B12048692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortodoxone-d5
Molecular FormulaC21H30O4
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D
InChIKeyWHBHBVVOGNECLV-NGKMQDFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortodoxone-d5: Analytical Specifications for Deuterated 11-Deoxycortisol Internal Standard Procurement


Cortodoxone-d5 (11-Deoxycortisol-d5; CAS 1258063-56-7) is a stable isotope-labeled analog of the endogenous glucocorticoid precursor 11-deoxycortisol (cortodoxone; CAS 152-58-9), incorporating five deuterium atoms at the 2,2,4,6,6 positions of the steroid backbone . The compound carries a molecular weight of 351.49 g/mol (M+5 mass shift relative to unlabeled cortodoxone, MW 346.46) and is supplied as a white to off-white solid with a melting point of 208 °C (decomposition) [1]. Commercially, Cortodoxone-d5 is offered in multiple certified formats including neat powder with isotopic purity ≥98 atom% D and chemical purity ≥99.5%, as well as pre-formulated certified reference material (CRM) solutions at 100 μg/mL in methanol for direct LC–MS/MS application .

Cortodoxone-d5 vs. Non-Isotopic 11-Deoxycortisol: Why Substitution Compromises LC–MS/MS Quantification Integrity


Substituting Cortodoxone-d5 with unlabeled 11-deoxycortisol (or a non-isotopic structural analog) as an internal standard fundamentally undermines the analytical validity of LC–MS/MS steroid profiling. The primary function of Cortodoxone-d5 is to serve as an isotopically matched internal standard that co-elutes with and experiences ionization conditions nearly identical to the endogenous analyte, thereby correcting for variable extraction recovery, ion suppression/enhancement from biological matrix components, and instrument fluctuation [1]. When an unlabeled analog is used instead, differential chromatographic retention, ionization efficiency, and matrix effect susceptibility introduce systematic quantitation bias—a concern documented in steroid bioanalysis where even the subtle retention time shift caused by deuterium labeling (the deuterium isotope effect) can alter ion suppression profiles between analyte and internal standard if labeling is insufficient or improperly positioned [2]. The clinical consequences are acute: 11-deoxycortisol is measured as the primary biomarker for 11β-hydroxylase deficiency (congenital adrenal hyperplasia) and in the differential diagnosis of Cushing's syndrome, pituitary tumors, and Addison's disease; inaccurate quantification arising from inadequate internal standardization directly jeopardizes diagnostic cut-off reliability and patient management decisions .

Cortodoxone-d5 Comparative Evidence Guide: Quantified Differentiation for Internal Standard Selection


Certified Reference Material (CRM) Grade vs. Research-Grade Cortodoxone-d5: Quantified Accuracy for Clinical Method Validation

Cortodoxone-d5 supplied as a Certified Reference Material (CRM) under the Cerilliant brand (Catalog D-078) provides documented concentration certification (100 μg/mL in methanol) and lot-specific traceability that research-grade deuterated 11-deoxycortisol does not. This CRM designation directly supports compliance with clinical laboratory accreditation standards including ISO 15189 and CLIA requirements for method validation, where the use of traceable certified reference materials is mandated for calibration and quality control of diagnostic steroid assays .

Clinical LC-MS/MS Method Validation Certified Reference Material

Isotopic Purity and Chemical Purity: Cortodoxone-d5 (98 atom% D, ≥99.5%) vs. Alternative Deuterated Steroids

Cortodoxone-d5 is commercially available with an isotopic enrichment specification of 98 atom% D and chemical purity of ≥99.5% (HPLC) in neat powder form . The isotopic purity of 98 atom% D (i.e., 98% of molecules contain the full complement of five deuterium atoms) ensures minimal unlabeled analyte contamination of the internal standard—a critical parameter because any carryover of unlabeled 11-deoxycortisol (D0) in the internal standard stock directly contributes to background signal and elevates the lower limit of quantification (LLOQ). This specification is particularly consequential for methods targeting low-endogenous-concentration steroids where background interference from impure internal standards can compromise assay sensitivity [1].

Isotope Dilution MS Internal Standard Purity Bioanalytical Accuracy

Method Performance with Cortodoxone-d5 Internal Standard: LOD, Recovery, and Matrix Effect in Glucocorticoid LC–MS/MS

In a validated magnetic solid-phase extraction HPLC–MS method employing Cortodoxone-d5 as internal standard for four glucocorticoids (cortisone, hydrocortisone, cortodoxone, corticosterone), the method achieved a limit of detection (LOD) of 0.22–0.82 ng/L for cortodoxone, relative recovery of 98%–108%, and internal standard-normalized matrix effect factors of 95%–114%, with relative standard deviation (RSD) between 2.3% and 6.3% [1]. These performance metrics demonstrate that Cortodoxone-d5 effectively corrects for both extraction variability and matrix-induced ionization effects across the analytical range. While this study does not provide a head-to-head comparison with unlabeled internal standards, the matrix effect correction (95%–114% normalized response) is consistent with the expected performance of a well-matched deuterated internal standard and falls within accepted bioanalytical validation criteria (±15% for non-LLOQ samples).

LC-MS/MS Quantification Glucocorticoid Analysis Matrix Effect Correction

M+5 Mass Shift Advantage: Cortodoxone-d5 (+5 Da) vs. Dideuterated 11-Deoxycortisol (+2 Da) in Clinical ID/GC–MS

The +5 Da mass shift of Cortodoxone-d5 (MW 351.49) provides a greater spectral separation from the unlabeled analyte (MW 346.46) than the +2 Da shift of dideuterated 11-deoxycortisol ([1α,2α-²H₂]11-deoxycortisol, MW ~348.5), which was synthesized for an earlier ID/GC–MS clinical assay [1]. A +5 Da mass difference reduces the risk of isotopic cross-talk (signal contribution from the internal standard's M+0 or M+1 isotopic peaks overlapping with the analyte's quantification channel) and ensures that the internal standard's quantification ion resides outside the natural isotopic envelope of the endogenous analyte. In the ID/GC–MS method using the dideuterated analog, the monitored ions were m/z 465.40 (analyte) and m/z 467.40 (internal standard), yielding a +2 Da separation; the method achieved intra-assay CV of 4.78% and inter-assay CV of 4.56% [1]. While a direct comparative study between +5 Da and +2 Da 11-deoxycortisol internal standards is not available, the class-level inference is that the +5 Da mass shift of Cortodoxone-d5 offers inherently lower isotopic overlap and is compatible with modern LC–MS/MS workflows that employ multiple reaction monitoring (MRM) for enhanced selectivity.

Isotope Dilution GC-MS Mass Spectrometry Internal Standard Design

Cortodoxone-d5 High-Value Application Scenarios for Scientific Procurement


Clinical Diagnostic LC–MS/MS Method Validation for Congenital Adrenal Hyperplasia (CAH) Newborn Screening

Cortodoxone-d5 (Cerilliant CRM D-078, 100 μg/mL in methanol) is specified as the internal standard for whole-blood LC–MS/MS quantification of 11-deoxycortisol in newborn screening panels for 11β-hydroxylase deficiency congenital adrenal hyperplasia (CAH) . The CRM designation provides the concentration traceability required for CLIA/CAP-accredited clinical laboratories, and the +5 Da mass shift enables unambiguous MRM channel assignment free from endogenous 11-deoxycortisol isotopic interference. This application leverages the method performance demonstrated in glucocorticoid LC–MS/MS (LOD 0.22–0.82 ng/L; matrix effect correction 95–114%; RSD 2.3–6.3%) [1].

Differential Diagnosis of Cushing's Syndrome, Pituitary Tumors, and Addison's Disease via Serum/Plasma Steroid Profiling

Cortodoxone-d5 is employed as the internal standard for serum or plasma LC–MS/MS steroid profiling assays used in the differential diagnosis of adrenal and pituitary disorders including Cushing's syndrome, pituitary tumors, and Addison's disease . The 98 atom% D isotopic purity (Sigma-Aldrich Catalog 710784) minimizes background D0 contamination that would otherwise elevate the lower limit of quantification, ensuring accurate measurement of low-abundance 11-deoxycortisol in patients with suppressed adrenal function .

Endocrine-Disrupting Chemical (EDC) Screening Assays Requiring Cortodoxone as Reference Analyte

In the AroER tri-screen functional assay for identifying aromatase and estrogen receptor-targeting endocrine-disrupting chemicals (EDCs), cortodoxone was identified as an estrogen precursor that functions through a two-step conversion process in aromatase-expressing tissues [2]. Cortodoxone-d5 supports the development and validation of quantitative LC–MS/MS methods for measuring cortodoxone levels in cell culture media and biological specimens from EDC screening studies, where precise internal standardization is required to correct for complex matrix effects introduced by tissue culture supplements and extraction solvents.

Multi-Analyte Steroid Method Development with Differential Ion Mobility Spectrometry (DMS)

An LC-DMS-MS/MS method validated for five endogenous steroids including 11-deoxycortisol employed deuterated internal standards and achieved limits of quantification (LOQ) of 0.30 nmol/L and limits of detection (LOD) of 0.16 nmol/L for 11-deoxycortisol in human serum and plasma [3]. Cortodoxone-d5 is suitable for integration into similar multi-analyte clinical steroid panels where the combination of deuterated internal standardization and DMS ion mobility separation addresses the challenge of endogenous isobars with similar fragmentation patterns and chromatographic retention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortodoxone-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.